APY29

説明

特性

IUPAC Name |

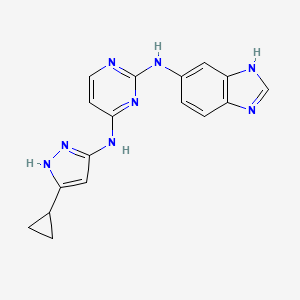

2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNBSTLIALIIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APY29 on IRE1α

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of APY29, an allosteric modulator of the inositol-requiring enzyme 1α (IRE1α). A key sensor in the unfolded protein response (UPR), IRE1α plays a critical role in cellular homeostasis and stress responses. This compound presents a unique pharmacological profile by differentially modulating the dual enzymatic activities of IRE1α, offering a valuable tool for studying the intricate signaling of the UPR.

Core Mechanism of Action: A Dual Modulator

This compound is a type I kinase inhibitor that directly engages with the ATP-binding site of the IRE1α kinase domain.[1][2] This interaction leads to a bimodal regulation of IRE1α's functions:

-

Inhibition of Kinase Activity : By competitively binding to the ATP pocket, this compound inhibits the trans-autophosphorylation of IRE1α.[1][3][4] This action prevents the full activation of the kinase-dependent signaling cascades.

-

Allosteric Activation of RNase Activity : Paradoxically, the binding of this compound to the kinase domain stabilizes a conformation that allosterically enhances the activity of the adjacent endoribonuclease (RNase) domain.[2][3][4] This leads to increased processing of IRE1α's primary substrate, X-box binding protein 1 (XBP1) mRNA.

This dual modulation distinguishes this compound from other IRE1α inhibitors and underscores the complex interplay between the kinase and RNase domains of the protein.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with IRE1α, as reported in the scientific literature.

| Parameter | Value | Description |

| IC50 (Autophosphorylation) | 280 nM | The concentration of this compound required to inhibit 50% of IRE1α autophosphorylation in a cell-free assay.[1][3][4] |

| EC50 (RNase Activation) | 460 nM | The concentration of this compound required to achieve 50% of the maximal enhancement of IRE1α's RNase function.[1] |

| Molecular Properties | Value |

| Molecular Weight | 332.36 g/mol |

| Formula | C17H16N8 |

| CAS Number | 1216665-49-4 |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of this compound's action.

The IRE1α Signaling Pathway

Under endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins triggers the dimerization and trans-autophosphorylation of IRE1α. This activation initiates two primary downstream signaling branches: the unconventional splicing of XBP1 mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of mRNAs. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding and quality control, promoting cell survival. However, under prolonged or severe stress, IRE1α can also initiate apoptotic signaling pathways.[2][5][6]

Caption: The IRE1α branch of the Unfolded Protein Response.

Mechanism of this compound Action on IRE1α

This compound binds to the ATP-binding site within the kinase domain of IRE1α. This occupation prevents the binding of ATP and subsequent autophosphorylation. However, the conformation stabilized by this compound allosterically enhances the RNase activity, leading to increased XBP1 splicing.

Caption: this compound's dual modulatory effect on IRE1α.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro IRE1α Autophosphorylation Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of IRE1α.

Objective : To determine the IC50 value of this compound for the inhibition of IRE1α autophosphorylation.

Materials :

-

Recombinant human IRE1α cytoplasmic domain (IRE1α*)

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

SDS-PAGE gels

-

Phosphorimager

Protocol :

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine recombinant IRE1α* with the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabel incorporation into the IRE1α* band using a phosphorimager.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression.[7][8]

In Vitro RNase Activity Assay (XBP1 Mini-substrate)

This assay measures the effect of a compound on the RNase activity of IRE1α using a fluorogenic substrate.

Objective : To determine the EC50 value of this compound for the activation of IRE1α's RNase.

Materials :

-

Recombinant human IRE1α cytoplasmic domain (IRE1α*)

-

Fluorogenic XBP1 mini-substrate (e.g., 5'-FAM/3'-BHQ labeled RNA hairpin mimicking the XBP1 splice site)[9]

-

RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader

Protocol :

-

Prepare serial dilutions of this compound in RNase assay buffer.

-

Add the diluted this compound or DMSO to the wells of a microplate.

-

Add the fluorogenic XBP1 mini-substrate to each well.

-

Initiate the reaction by adding recombinant IRE1α*.

-

Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the EC50 value by plotting the reaction rates against the log of the this compound concentration and fitting the data to a dose-response curve.[7][8]

Cellular XBP1 Splicing Assay (RT-PCR)

This cell-based assay assesses the ability of a compound to modulate IRE1α-mediated XBP1 splicing in a cellular context.

Objective : To confirm the effect of this compound on XBP1 mRNA splicing in cultured cells.

Materials :

-

Human cell line (e.g., HEK293T, INS-1)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

ER stress-inducing agent (e.g., thapsigargin, tunicamycin) - optional, for studying effects under stress conditions

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the XBP1 splice site

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

Protocol :

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 4-6 hours). Co-treatment with an ER stressor can be performed.

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron spliced by IRE1α.

-

Separate the PCR products by agarose gel electrophoresis. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.

-

Visualize and quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.[10][11][12]

Experimental Workflow for Cellular XBP1 Splicing Assay

Caption: Workflow for assessing cellular XBP1 splicing.

Conclusion

This compound is a potent and specific modulator of IRE1α, exhibiting a unique mechanism of action that involves the inhibition of kinase activity and the allosteric activation of RNase function. This dual activity makes this compound an invaluable chemical probe for dissecting the complex signaling networks governed by IRE1α. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to understand and therapeutically target the unfolded protein response.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | IRE1 | TargetMol [targetmol.com]

- 5. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

The Function of APY29 in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of APY29, a small molecule modulator of the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key sensor and effector in this pathway is the bifunctional enzyme Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. This compound serves as a crucial chemical probe for dissecting the distinct roles of these two enzymatic functions, offering valuable insights for research and therapeutic development in diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.[1][2]

The IRE1α Pathway of the Unfolded Protein Response

Under ER stress, IRE1α undergoes oligomerization and trans-autophosphorylation, which activates its RNase domain.[1][3] The most well-characterized function of the IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in restoring ER homeostasis, including chaperones and components of the ER-associated degradation (ERAD) machinery.[4][5] However, under prolonged or severe ER stress, IRE1α's RNase activity can also degrade other mRNAs localized to the ER through a process called Regulated IRE1-Dependent Decay (RIDD), which can contribute to apoptosis.[6][7]

This compound: A Type I Kinase Inhibitor with Dual Functionality

This compound is an ATP-competitive, small molecule modulator that acts as a type I kinase inhibitor of IRE1α.[6][8] It binds directly to the ATP-binding pocket within the kinase domain.[8][9] Unlike typical kinase inhibitors that simply block enzyme activity, this compound exhibits a unique and divergent modulatory effect on IRE1α's two functions.

-

Inhibition of Kinase Activity : this compound inhibits the trans-autophosphorylation of IRE1α.[8]

-

Allosteric Activation of RNase Activity : By binding to the kinase domain's ATP-binding site, this compound stabilizes an active conformation that allosterically enhances the RNase activity, promoting the splicing of XBP1 mRNA even in the absence of upstream ER stress.[1][3][6]

This dual action makes this compound a powerful tool to uncouple the kinase and RNase functions of IRE1α, allowing researchers to study the specific consequences of RNase activation independent of kinase-dependent signaling.

References

- 1. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Unfolded Protein Response - Discovery On Target [discoveryontarget.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

APY29 as an allosteric activator of IRE1α RNase

An In-depth Technical Guide on APY29 as an Allosteric Activator of IRE1α RNase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1][2] IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) activity, which together regulate cellular fate under stress.[1] Small molecule modulators of IRE1α are invaluable tools for dissecting its complex biology and represent potential therapeutic avenues for diseases associated with ER stress, such as cancer, neurodegeneration, and metabolic disorders.[3] This document provides a detailed technical overview of this compound, a small molecule that acts as a potent allosteric activator of the IRE1α RNase domain by inhibiting its kinase activity. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling and experimental workflows.

The IRE1α Signaling Pathway

Under homeostatic conditions, IRE1α is maintained in an inactive, monomeric state, partly through its association with the ER chaperone BiP. The accumulation of unfolded proteins in the ER lumen triggers the dissociation of BiP and promotes the dimerization and higher-order oligomerization of IRE1α.[3][4] This juxtaposition of the cytosolic domains facilitates trans-autophosphorylation of the kinase domain.[5][6] Autophosphorylation induces a conformational change that activates the C-terminal RNase domain.[6]

The primary function of the activated IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5] This process removes a 26-nucleotide intron, causing a frameshift that results in the translation of the potent transcription factor XBP1s. XBP1s then upregulates a suite of genes involved in restoring ER proteostasis.[6][7] However, under prolonged or severe ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal. This can occur through the recruitment of adapter proteins like TRAF2 and ASK1 to activate the JNK signaling cascade or through the degradation of a broader range of ER-localized mRNAs in a process known as Regulated IRE1-Dependent Decay (RIDD).[1][2][3]

This compound: Mechanism of Action

This compound is an ATP-competitive, type I kinase inhibitor of IRE1α.[3][4][8] Unlike conventional inhibitors that simply block enzyme function, this compound exhibits a dual, divergent effect: it inhibits the autophosphorylation of the kinase domain while simultaneously activating the RNase domain.[9][10]

This paradoxical effect is achieved through an allosteric mechanism. This compound binds to the ATP-binding pocket of the IRE1α kinase domain, stabilizing it in an active "DFG-in" conformation, which is the same conformation typically adopted when bound to ATP.[4][5] By locking the kinase domain in this state, this compound prevents the catalytic autophosphorylation event but mimics the conformational output of that event. This conformation is allosterically transmitted to the adjacent RNase domain, promoting its catalytic activity.[5][6] This mechanism also favors the oligomerization of IRE1α, which is a prerequisite for RNase activation.[5][11]

The action of this compound (a type I inhibitor) is best understood in contrast to type II kinase inhibitors, which bind to and stabilize an inactive "DFG-out" kinase conformation. Type II inhibitors consequently inhibit both kinase and RNase activities and tend to stabilize the monomeric form of IRE1α.[5]

Quantitative Data and Chemical Properties

The dual activity of this compound has been characterized biochemically, yielding precise measurements of its potency for both kinase inhibition and RNase activation.

Table 1: Bioactivity of this compound on Human IRE1α

| Parameter | Value | Description | Reference |

|---|---|---|---|

| IC₅₀ | 280 nM | Half-maximal inhibitory concentration against IRE1α autophosphorylation. | [8][9][10] |

| EC₅₀ | 460 nM | Half-maximal effective concentration for activation of IRE1α RNase function. |[8] |

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₆N₈ | [9] |

| Molecular Weight | 332.36 g/mol | [8][9] |

| CAS Number | 1216665-49-4 | [8][9] |

| Solubility (DMSO) | Up to 32 mg/mL (96.28 mM) |[8] |

Experimental Protocols

Validating the effects of this compound requires a combination of in vitro biochemical assays and cell-based functional assays.[12] Below are detailed methodologies for key experiments.

In Vitro IRE1α Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the kinase activity of IRE1α.

-

Reagents:

-

Purified, recombinant human IRE1α cytosolic domain (IRE1α*, residues 547-977).[13]

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies.

-

This compound dissolved in DMSO.

-

SDS-PAGE loading buffer.

-

-

Procedure:

-

Prepare reactions by combining IRE1α* (e.g., 200 nM) with varying concentrations of this compound (or DMSO vehicle control) in kinase assay buffer.

-

Pre-incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding ATP (e.g., 100 µM, including [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE.

-

Analyze the results by autoradiography (for ³²P) or by Western blot using an anti-phospho-IRE1α (Ser724) antibody.[14]

-

Quantify band intensity to determine the IC₅₀ value.[5]

-

In Vitro IRE1α RNase Activity Assay (Gel-Based)

This assay directly measures the cleavage of an RNA substrate by IRE1α's RNase domain.

-

Reagents:

-

Purified, active IRE1α* protein.

-

RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

-

A short, fluorescently-labeled (e.g., 5'-FAM) RNA oligonucleotide substrate containing the XBP1 splice sites.[5]

-

This compound dissolved in DMSO.

-

TBE-Urea gel loading buffer.

-

-

Procedure:

-

Prepare reactions by combining IRE1α* (e.g., 50 nM) with varying concentrations of this compound (or DMSO vehicle control) in RNase assay buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the cleavage reaction by adding the fluorescent RNA substrate (e.g., 200 nM).

-

Incubate at 30°C for a set time course (e.g., 0, 5, 15, 30 minutes).

-

Quench reactions by adding TBE-Urea gel loading buffer.

-

Denature samples by heating at 95°C for 3 minutes.

-

Resolve the intact substrate and cleaved RNA fragments on a denaturing TBE-Urea polyacrylamide gel (Urea PAGE).[6][14]

-

Visualize the bands using a fluorescent gel imager and quantify the fraction of cleaved RNA to determine the EC₅₀.

-

Cell-Based XBP1 mRNA Splicing Assay

This assay assesses the ability of this compound to activate IRE1α in a cellular context.

-

Reagents:

-

A suitable cell line (e.g., HeLa, HEK293, or INS-1 rat insulinoma cells).[5]

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

(Optional) An ER stress-inducing agent like Thapsigargin (Tg) or Tunicamycin (Tm).

-

Reagents for RNA extraction (e.g., TRIzol), cDNA synthesis (reverse transcriptase, dNTPs), and PCR (Taq polymerase, primers flanking the XBP1 splice site).

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (or DMSO vehicle) for a desired time (e.g., 4-8 hours). A positive control with an ER stressor can be included.

-

Harvest cells and lyse them for total RNA extraction.

-

Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Resolve the PCR products on a 3% agarose or polyacrylamide gel. Three bands may be visible: unspliced XBP1 (XBP1u), spliced XBP1 (XBP1s), and a hybrid species.

-

Quantify the intensity of the bands to determine the percentage of XBP1 mRNA splicing.[12]

-

Applications and Limitations

As a specific modulator of IRE1α, this compound is a powerful chemical tool for investigating the downstream consequences of IRE1α RNase activation, independent of upstream ER stress signals or kinase activity.[5] It allows researchers to uncouple the two enzymatic functions of IRE1α and probe the specific role of XBP1 splicing and RIDD in various physiological and pathological contexts.

However, the utility of this compound in therapeutic applications or prolonged in vivo studies is limited. It has been reported to exhibit pleiotropic toxicity at low micromolar concentrations, which restricts its use primarily to in vitro and cell-based experimental systems.[3][6]

Conclusion

This compound is a unique small molecule modulator of IRE1α, acting as a type I kinase inhibitor that allosterically activates the enzyme's RNase function. By binding to the ATP pocket and stabilizing an active kinase conformation, it provides a means to initiate XBP1 mRNA splicing and other RNase-dependent events without requiring canonical ER stress induction. While its cellular toxicity limits its therapeutic potential, this compound remains an indispensable research tool for the precise dissection of the IRE1α signaling axis within the broader Unfolded Protein Response.

References

- 1. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | IRE1 | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Dual Modulatory Role of APY29 in ER Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). A key regulator of the UPR is the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. The dual functionality of IRE1α makes it a compelling target for therapeutic intervention in diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases. APY29 has emerged as a critical chemical probe for dissecting the intricate signaling of IRE1α. This technical guide provides an in-depth overview of the role of this compound in ER stress pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This compound: A Type I Kinase Inhibitor with Allosteric RNase Activation

This compound is an ATP-competitive, type I kinase inhibitor that paradoxically activates the RNase domain of IRE1α.[1][2] It binds to the ATP-binding pocket of the IRE1α kinase domain, inhibiting its trans-autophosphorylation.[2][3] However, this binding event stabilizes the kinase domain in a conformation that allosterically promotes the oligomerization of IRE1α, leading to the activation of its RNase domain.[4][5] This activation occurs even in the absence of ER stress, making this compound a powerful tool to study the downstream consequences of IRE1α RNase activity independently of upstream ER stress signals.[2] This dual-modulatory activity—inhibiting the kinase function while activating the RNase function—is a hallmark of type I IRE1α inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (IRE1α Autophosphorylation Inhibition) | 280 nM | Cell-free kinase assay | [1][3] |

| EC50 (IRE1α RNase Function Enhancement) | 460 nM | Cell-free RNase assay | [3] |

Table 1: In Vitro Activity of this compound on IRE1α

| Cell Line | Treatment | Effect on XBP1 Splicing | Effect on Cell Viability | Reference |

| INS-1 (rat insulinoma) | This compound + Thapsigargin (ER stress inducer) | Dose-dependent modulation | Not specified | [5] |

| SH-SY5Y (human neuroblastoma) | This compound + ER stress inducer | Not specified | Pre-treatment with this compound affects IRE1 levels | [6] |

| Ovarian Granulosa Cells | This compound | Inhibition of proliferation, induction of apoptosis | Decreased | [6] |

Table 2: Cellular Effects of this compound in the Context of ER Stress

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound's dual modulation of the IRE1α pathway in ER stress.

Caption: Western blot workflow for IRE1α phosphorylation analysis.

Caption: RT-PCR workflow for analyzing XBP1 mRNA splicing.

Detailed Experimental Protocols

Western Blotting for IRE1α Phosphorylation

This protocol is designed to detect the phosphorylation of IRE1α at Serine 724, a key indicator of its activation.

Materials:

-

Cell lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay kit.

-

SDS-PAGE gels (6-8% acrylamide is recommended for the ~110 kDa IRE1α protein).

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IRE1α (Ser724) and anti-total-IRE1α.

-

HRP- or fluorophore-conjugated secondary antibodies.

-

Chemiluminescent substrate or imaging system.

-

Stripping buffer (for re-probing).

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto the SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IRE1α antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate or an imaging system.

-

Stripping and Re-probing: To normalize for total IRE1α levels, the membrane can be stripped and re-probed with an anti-total-IRE1α antibody.

RT-PCR for XBP1 Splicing

This protocol allows for the detection and quantification of the spliced form of XBP1 mRNA, a direct downstream target of IRE1α RNase activity.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

PCR primers flanking the 26-nucleotide intron of XBP1.

-

Taq DNA polymerase.

-

Agarose and gel electrophoresis equipment.

-

(Optional) qPCR primers specific for the spliced XBP1 isoform and a qPCR system.

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This will produce two different-sized amplicons for the unspliced and spliced forms.

-

Gel Electrophoresis: Separate the PCR products on a high-percentage (e.g., 2.5%) agarose gel to resolve the 26-base pair difference.[7]

-

Quantification: Quantify the intensity of the bands corresponding to the spliced and unspliced XBP1.

-

(Optional) qPCR: For more precise quantification, perform qPCR using primers that specifically amplify the spliced XBP1 isoform.[7]

Cell Viability Assay

This protocol provides a general framework for assessing the impact of this compound on cell viability, which can be adapted for various cell types.

Materials:

-

Cell viability reagent (e.g., MTT, CellTiter-Glo).

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with varying concentrations of this compound, with and without an ER stress-inducing agent.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the untreated control to determine the relative cell viability.

Conclusion and Future Directions

This compound serves as an invaluable pharmacological tool for investigating the nuanced role of the IRE1α pathway in ER stress. Its ability to uncouple the kinase and RNase functions of IRE1α provides a unique opportunity to dissect the downstream consequences of XBP1 splicing and IRE1α-dependent decay of mRNAs (RIDD). The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of modulating IRE1α signaling. Future research should focus on the in vivo efficacy and safety of this compound and its analogs, as well as the identification of biomarkers to predict responsiveness to IRE1α-targeted therapies. The continued investigation into the intricate mechanisms of ER stress and the development of precise molecular tools like this compound will undoubtedly pave the way for novel therapeutic strategies for a host of human diseases.

References

- 1. This compound | IRE1 | TargetMol [targetmol.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effects of APY29 on XBP1 Splicing and UPR Signaling

This technical guide provides a comprehensive overview of the small molecule this compound, focusing on its mechanism of action and its specific effects on X-box binding protein 1 (XBP1) splicing and the broader Unfolded Protein Response (UPR) signaling pathway. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for research and development.

Introduction: The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1] To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the production of molecular chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[1] If homeostasis cannot be restored, the UPR will instead trigger apoptosis.[1]

The UPR is orchestrated by three main ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2] Under normal conditions, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[2][3] Upon ER stress, BiP preferentially binds to unfolded proteins, dissociating from the sensors and leading to their activation.[3]

This guide focuses on the IRE1α pathway, the most evolutionarily conserved branch of the UPR.[2][4] Activation of IRE1α, a bifunctional enzyme with both a serine/threonine kinase and an endoribonuclease (RNase) domain, leads to the unconventional splicing of XBP1 mRNA.[5][6] This event is a hallmark of IRE1α activation and produces a potent transcription factor, XBP1s, that drives the expression of numerous UPR target genes.[6] this compound is a key chemical probe used to dissect this specific signaling axis.

This compound: Mechanism of Action

This compound is an ATP-competitive, small molecule modulator of IRE1α.[5][7] It functions as a Type I kinase inhibitor, binding to the ATP-binding pocket within the kinase domain of IRE1α.[8][9] This interaction has a dual, and seemingly paradoxical, effect on IRE1α's enzymatic functions:

-

Inhibition of Kinase Activity: By occupying the ATP-binding site, this compound inhibits the trans-autophosphorylation of IRE1α.[8][10]

-

Allosteric Activation of RNase Activity: Despite inhibiting kinase activity, the binding of this compound stabilizes the kinase domain in a conformation that allosterically activates the adjacent RNase domain.[7][9][10] This activation promotes the oligomerization of IRE1α, a state associated with heightened RNase function.[10][11]

This unique mechanism allows this compound to uncouple the two enzymatic activities of IRE1α, making it a powerful tool to study the specific consequences of RNase activation independent of robust kinase-driven signaling.

Quantitative Data for this compound

The bioactivity of this compound has been quantified in cell-free assays, providing specific values for its dual functions. These values are essential for designing experiments and interpreting results.

| Parameter | Target | Value | Description | Reference |

| IC₅₀ | IRE1α Autophosphorylation | 280 nM | The concentration of this compound required to inhibit 50% of IRE1α kinase autophosphorylation activity. | [8][12] |

| EC₅₀ | IRE1α RNase Function | 460 nM | The concentration of this compound required to elicit 50% of the maximal activation of IRE1α RNase activity. | [8] |

Effect on XBP1 Splicing and UPR Signaling

The primary downstream consequence of this compound-mediated IRE1α RNase activation is the unconventional splicing of XBP1 mRNA.[10]

XBP1 Splicing: The IRE1α RNase excises a 26-nucleotide intron from the XBP1 mRNA transcript.[6][13] This removal causes a frameshift in the downstream coding sequence, leading to the translation of a new, highly active transcription factor known as spliced XBP1 (XBP1s).[13] XBP1s translocates to the nucleus and binds to specific promoter elements (ERSE and UPRE), activating a battery of genes that enhance the cell's protein-folding and degradation capacity.[6]

UPR Signaling Pathway: While this compound potently activates the IRE1α-XBP1s axis, it does not globally activate all three branches of the UPR.[4] The PERK and ATF6 pathways, which are initiated by distinct mechanisms, are not directly affected.[4] This specificity makes this compound an invaluable tool for isolating and studying the IRE1α branch of the UPR.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells of interest (e.g., HEK293T, HeLa, INS-1) at an appropriate density to reach 70-80% confluency at the time of the experiment.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[8] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]

-

Treatment:

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).

-

For inhibitor studies, pre-incubate cells with the this compound-containing medium for 1 hour before inducing ER stress.[10]

-

To induce ER stress, add an agent like Thapsigargin (Tg, e.g., 500 nM) or Tunicamycin (Tm, e.g., 2 µg/mL) to the culture medium.[10][14]

-

Include appropriate vehicle controls (e.g., DMSO at a final concentration ≤0.1%).[12]

-

Incubate cells for the desired time period (e.g., 4-8 hours) before harvesting for downstream analysis.

-

XBP1 Splicing Assay by RT-PCR and Restriction Digest

This assay differentiates between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

-

RNA Isolation: Harvest cells and isolate total RNA using a standard method, such as a column-based kit (e.g., RNeasy) or TRIzol reagent.[14]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[15]

-

PCR Amplification:

-

Restriction Enzyme Digestion:

-

Agarose Gel Electrophoresis:

Quantitative Real-Time PCR (qPCR) for UPR Target Genes

qPCR is used to measure changes in the expression levels of UPR-related genes.

-

RNA Isolation and cDNA Synthesis: Follow steps 1 and 2 from the XBP1 Splicing Assay protocol (Section 5.2).

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.[18]

-

Common UPR Target Genes & Primers:

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis:

Western Blotting for UPR Proteins

Western blotting is used to detect the levels and post-translational modifications (e.g., phosphorylation) of UPR proteins.

-

Protein Extraction:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[19]

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-polyacrylamide gel. For high molecular weight proteins like IRE1α (~110 kDa), a lower percentage gel (e.g., 6-8%) is recommended.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting:

-

Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour. For detecting phosphorylated proteins, 5% BSA is recommended to reduce background.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IRE1α, anti-phospho-IRE1α (Ser724), anti-BiP) overnight at 4°C.[3]

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] Normalize band intensities to a loading control like β-actin or GAPDH.

References

- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | IRE1 | TargetMol [targetmol.com]

- 13. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. XBP1 splicing assay [bio-protocol.org]

- 16. XBP1 Splicing Assay [bio-protocol.org]

- 17. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. pubcompare.ai [pubcompare.ai]

The Discovery and Initial Characterization of APY29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY29 is a potent and selective small molecule modulator of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its mechanism of action, key in vitro and cellular activities, and the experimental protocols utilized for its evaluation. This compound acts as a type I kinase inhibitor, binding to the ATP-binding pocket of IRE1α. This interaction paradoxically inhibits the kinase's autophosphorylation while allosterically activating its endoribonuclease (RNase) domain. This unique mode of action makes this compound a valuable tool for dissecting the intricate signaling of the UPR and a potential starting point for the development of novel therapeutics targeting ER stress-related diseases.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER function by attenuating protein translation, upregulating chaperone expression, and enhancing ER-associated degradation. However, prolonged or overwhelming ER stress can trigger apoptosis.[1]

One of the three main branches of the UPR is mediated by the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α).[1] IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[1][2] Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain.[1] The activated RNase then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] The spliced XBP1 mRNA is translated into a potent transcription factor, XBP1s, which upregulates the expression of UPR target genes involved in protein folding and quality control.[2]

Given the central role of IRE1α in the UPR, it has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2] Small molecules that can modulate IRE1α activity are therefore of significant interest. This compound is one such molecule, a type I kinase inhibitor that exhibits a unique allosteric modulatory effect on IRE1α.[2][3][4] This guide summarizes the initial characterization of this compound, providing key quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound is an ATP-competitive, type I kinase inhibitor that directly engages the ATP-binding site of the IRE1α kinase domain.[2][3] This binding event has two key consequences:

-

Inhibition of Autophosphorylation: By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of IRE1α.[3][5]

-

Allosteric Activation of RNase Activity: Despite inhibiting kinase activity, this compound binding stabilizes an active conformation of the kinase domain, which allosterically enhances the activity of the adjacent RNase domain.[2][4] This leads to increased splicing of XBP1 mRNA, even in the absence of ER stress.[2]

This dual activity distinguishes this compound from other IRE1α modulators and provides a unique pharmacological tool to study the distinct roles of IRE1α's kinase and RNase functions.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (Autophosphorylation) | 280 nM | Cell-free assay | [3][4] |

| EC50 (RNase Activation) | 460 nM | Cell-free assay | [3] |

Table 1: In Vitro Activity of this compound on IRE1α

Experimental Protocols

In Vitro IRE1α Autophosphorylation Assay

This assay quantifies the ability of this compound to inhibit the autophosphorylation of recombinant IRE1α.

Materials:

-

Recombinant human IRE1α cytoplasmic domain (IRE1α*)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT, 0.05% Triton X-100

-

[γ-³²P]ATP

-

SDS-PAGE reagents

-

Phosphorimager

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Incubate IRE1α* with the desired concentrations of this compound or DMSO (vehicle control) in assay buffer for 20 minutes at room temperature.[6]

-

Initiate the phosphorylation reaction by adding 10 µCi of [γ-³²P]ATP.[6]

-

Incubate the reaction for 30 minutes at room temperature.[6]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated IRE1α* using a phosphorimager.

-

Quantify the band intensities to determine the extent of autophosphorylation inhibition and calculate the IC₅₀ value.[6]

In Vitro IRE1α RNase Activity Assay (FRET-based)

This assay measures the RNase activity of IRE1α by monitoring the cleavage of a FRET-labeled XBP1 RNA substrate.

Materials:

-

Recombinant human IRE1α cytoplasmic domain (IRE1α*)

-

This compound

-

FRET-quenched XBP1 RNA minisubstrate (e.g., 5'FAM-3'BHQ-labeled)[6]

-

Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Incubate IRE1α* with the desired concentrations of this compound or DMSO (vehicle control) in assay buffer.

-

Add the FRET-quenched XBP1 RNA minisubstrate to the reaction mixture.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.

-

Calculate the rate of reaction to determine the RNase activity.

-

Plot the activity against the concentration of this compound to determine the EC₅₀ value for RNase activation.[6]

Cell-Based XBP1 Splicing Assay

This assay evaluates the effect of this compound on IRE1α-mediated XBP1 mRNA splicing in a cellular context.

Materials:

-

This compound

-

ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm)) - optional, as a positive control

-

RNA extraction reagents

-

RT-PCR reagents

-

Primers flanking the XBP1 splice site

-

Agarose gel electrophoresis system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours).[7] A positive control group can be treated with an ER stress inducer like Thapsigargin.[7]

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.

-

Visualize and quantify the bands to determine the ratio of spliced to unspliced XBP1.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound modulates the IRE1α signaling pathway.

Caption: Workflow for the characterization of this compound.

Discussion and Future Directions

The initial characterization of this compound has revealed its unique pharmacological profile as a type I kinase inhibitor that allosterically activates the RNase domain of IRE1α. This dual activity has made it an invaluable research tool for decoupling the kinase and RNase functions of IRE1α, thereby aiding in the elucidation of the complex UPR signaling network.

However, some studies have reported potential off-target effects and cellular toxicity at higher concentrations, which may limit its therapeutic application.[2][8] Future research should focus on the development of this compound analogs with improved selectivity and reduced toxicity. Furthermore, in vivo studies are necessary to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its therapeutic potential in various disease models. The pleiotropic effects observed with this compound also highlight the need for careful dose-response studies and the development of more specific type I kinase inhibitors for IRE1α.[8]

References

- 1. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | IRE1 | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of APY29 Binding to IRE1α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional consequences of APY29 binding to the inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the unfolded protein response (UPR). Understanding this interaction is paramount for the development of targeted therapeutics for a range of diseases linked to endoplasmic reticulum (ER) stress, including metabolic disorders, neurodegenerative diseases, and cancer.

Executive Summary

This compound is an ATP-competitive, type I kinase inhibitor that paradoxically activates the endoribonuclease (RNase) function of IRE1α. It achieves this through an allosteric mechanism by binding to the kinase domain's ATP-binding pocket and stabilizing it in an active "DFG-in" conformation.[1] This conformational stabilization promotes the oligomerization of IRE1α, a prerequisite for its RNase activity, which in turn initiates the splicing of X-box binding protein 1 (XBP1) mRNA, a key adaptive signaling event in the UPR.[2][3] this compound's mode of action is in stark contrast to type II kinase inhibitors, which lock IRE1α in an inactive "DFG-out" conformation, thereby inhibiting both kinase and RNase activities.[2] This guide will dissect the structural underpinnings of this interaction, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data on this compound-IRE1α Interaction

The following table summarizes the key quantitative parameters defining the interaction of this compound with IRE1α.

| Parameter | Value | Description | Source |

| IC50 | 280 nM | The half maximal inhibitory concentration for IRE1α autophosphorylation in a cell-free assay.[4][5][6][7][8] | [4][5][6][7][8] |

| EC50 | 460 nM | The half maximal effective concentration for the enhancement of IRE1α RNase function.[4][8] | [4][8] |

Structural Basis of this compound Binding and Allosteric Activation

This compound, as a type I kinase inhibitor, binds to the ATP-binding site of the IRE1α kinase domain.[1][4] X-ray co-crystal structures of yeast IRE1 bound to this compound reveal that the inhibitor stabilizes the kinase domain in an active conformation, which is the conformation typically adopted when bound to ATP.[2] This "DFG-in" conformation is characterized by the orientation of the Asp-Phe-Gly motif in the activation loop. By locking the kinase domain in this active state, this compound allosterically promotes the dimerization and higher-order oligomerization of IRE1α molecules.[2][3] This oligomerization is a critical step for the activation of the C-terminal RNase domain, which then carries out the site-specific cleavage of XBP1 mRNA.[2][3]

In essence, this compound uncouples the kinase and RNase activities of IRE1α. While it inhibits the kinase's ability to autophosphorylate, it simultaneously acts as a potent activator of its RNase function through conformational stabilization and promotion of oligomerization.[2][5]

Signaling Pathway and Experimental Workflow Visualizations

IRE1α Signaling Pathway and the Role of this compound

Caption: IRE1α signaling pathway activated by ER stress and modulated by this compound.

Experimental Workflow for Studying this compound-IRE1α Interaction

Caption: Experimental workflow to characterize the interaction of this compound with IRE1α.

Detailed Experimental Protocols

In Vitro IRE1α Kinase Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of the IRE1α kinase domain.

Materials:

-

Recombinant human IRE1α cytoplasmic domain (IRE1α*)

-

This compound compound

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager system

Protocol:

-

Prepare a reaction mixture containing recombinant IRE1α* (e.g., 25 nM) in kinase buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of 10-50 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabeled IRE1α* bands using a phosphorimager.

-

Normalize the data to the DMSO control and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.[2]

In Vitro IRE1α RNase Activity Assay

This assay quantifies the RNase activity of IRE1α by measuring the cleavage of a fluorogenic XBP1 mini-substrate.[9]

Materials:

-

Recombinant human IRE1α cytoplasmic domain (IRE1α*)

-

This compound compound

-

RNase buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Fluorogenic XBP1 RNA mini-substrate (e.g., 5'-FAM/3'-BHQ labeled)

-

384-well microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing recombinant IRE1α* (e.g., 25 nM) in RNase buffer in a 384-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding the fluorogenic XBP1 RNA mini-substrate to a final concentration of 50-100 nM.

-

Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 485/520 nm for FAM).

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Normalize the rates to a positive control (e.g., IRE1α* with DMSO) and plot the percentage of activation against the logarithm of this compound concentration to determine the EC₅₀ value.[2]

IRE1α Oligomerization Assay (Chemical Crosslinking)

This assay assesses the effect of this compound on the oligomerization state of IRE1α using a chemical crosslinker.

Materials:

-

Recombinant human IRE1α cytoplasmic domain (IRE1α*)

-

This compound compound

-

Crosslinking buffer (e.g., PBS or HEPES buffer)

-

Disuccinimidyl suberate (DSS) or other suitable crosslinker

-

Quenching solution (e.g., Tris-HCl)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-IRE1α antibody

Protocol:

-

Incubate recombinant IRE1α* at a suitable concentration (e.g., 1-5 µM) with either DMSO or a high concentration of this compound (e.g., 200 µM) in crosslinking buffer for 30 minutes at room temperature.[2]

-

Add the chemical crosslinker (e.g., DSS to a final concentration of 250 µM) and incubate for an additional 30 minutes at room temperature.

-

Quench the crosslinking reaction by adding a quenching solution (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add SDS-PAGE loading buffer and resolve the samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-IRE1α antibody to visualize the monomeric and oligomeric forms of IRE1α*.

-

Quantify the band intensities to determine the ratio of oligomeric to monomeric IRE1α*.[2]

Conclusion

This compound serves as a powerful chemical probe to dissect the intricate allosteric regulation of IRE1α. Its ability to inhibit kinase activity while simultaneously activating RNase function through conformational stabilization of the active "DFG-in" state provides a unique tool for studying the downstream consequences of XBP1 splicing in isolation from other IRE1α-mediated signaling events. The structural and functional insights gained from studying the this compound-IRE1α interaction not only enhance our fundamental understanding of the unfolded protein response but also pave the way for the rational design of novel therapeutics that can selectively modulate IRE1α activity for the treatment of ER stress-related pathologies. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this important signaling axis.

References

- 1. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | IRE1 | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Handling of APY29 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction APY29 is a potent and specific type I kinase inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the Unfolded Protein Response (UPR).[1][2] this compound binds to the ATP-binding site of the IRE1α kinase domain, leading to the inhibition of its autophosphorylation (IC50 = 280 nM).[1][3] Paradoxically, this binding allosterically activates the adjacent endoribonuclease (RNase) domain (EC50 = 460 nM), promoting the splicing of X-box binding protein 1 (XBP1) mRNA.[1][4] This unique modulatory activity makes this compound a valuable tool for studying the intricate signaling of the UPR pathway.

Proper preparation, storage, and handling of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO) and outlines its mechanism of action.

Quantitative Data Summary

The following table summarizes the key properties and solubility information for this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆N₈ | [1][3] |

| Molecular Weight | 332.36 g/mol | [1][3] |

| CAS Number | 1216665-49-4 | [1][3] |

| Mechanism of Action | Type I Kinase Inhibitor of IRE1α; Allosteric Activator of IRE1α RNase | [2][3] |

| IC₅₀ (Autophosphorylation) | 280 nM | [1][5] |

| Solubility in DMSO | 12.5 mg/mL to 50 mg/mL (37.61 mM to 150.44 mM). Solubility is highly dependent on DMSO purity and water content.[1][3][5] | [1][3][5] |

| Powder Storage | -20°C for up to 3 years. | [1][3] |

| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1][3] | [1][3] |

This compound Mechanism of Action in the IRE1α Pathway

Under conditions of endoplasmic reticulum (ER) stress, an accumulation of unfolded proteins causes IRE1α to oligomerize and activate through trans-autophosphorylation.[2][6] this compound directly modulates this process. By binding to the kinase domain, it inhibits autophosphorylation but stabilizes a conformation that activates the RNase domain, leading to downstream signaling through XBP1 splicing.[4][7]

Caption: this compound modulates the IRE1α branch of the Unfolded Protein Response.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Precision pipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Always wear appropriate PPE when handling this compound and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | IRE1 | TargetMol [targetmol.com]

- 4. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

Recommended working concentration of APY29 for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY29 is a potent and specific small molecule modulator of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). As a Type I kinase inhibitor, this compound exhibits a unique dual mechanism of action: it inhibits the autophosphorylation of IRE1α while simultaneously activating its endoribonuclease (RNase) domain.[1][2][3] This allosteric modulation makes this compound a valuable tool for dissecting the distinct roles of IRE1α's kinase and RNase functions in cellular homeostasis, stress responses, and various disease states. These notes provide recommended working concentrations, detailed protocols for key in vitro assays, and an overview of the relevant signaling pathways.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α.[1][2] This binding event stabilizes the kinase in a conformation that, paradoxically, allosterically enhances the activity of the adjacent RNase domain.[2][3] This uncouples the canonical activation sequence where kinase autophosphorylation is a prerequisite for RNase activation. Consequently, this compound inhibits IRE1α's kinase-dependent signaling while promoting its RNase-mediated activities, such as the splicing of X-box binding protein 1 (XBP1) mRNA.

Quantitative Data Summary

The following table summarizes the key in vitro concentrations for this compound's activity. Researchers should note that while potent in biochemical assays, this compound has been reported to exhibit toxicity at low micromolar concentrations in some cell-based models, which may limit its applicability for long-term cellular studies.[2][4]

| Parameter | Target | Value | Assay Type |

| IC₅₀ | IRE1α Autophosphorylation | 280 nM | Cell-free kinase assay[1][3][5][6] |

| EC₅₀ | IRE1α RNase Activation | 460 nM | Cell-free RNase assay[1] |

| Cellular Toxicity | Various Cell Lines | Low Micromolar (µM) | Cell viability/proliferation assays[2][4] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of IRE1α and a general workflow for in vitro experiments using this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | IRE1 | TargetMol [targetmol.com]

- 6. APY 29 | IRE1 | Tocris Bioscience [tocris.com]

APY29 In Vivo Administration and Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY29 is a potent and specific type I kinase inhibitor of inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR).[1][2] By binding to the ATP-binding site of IRE1α's kinase domain, this compound allosterically modulates its endoribonuclease (RNase) activity.[1][3] Specifically, this compound inhibits the trans-autophosphorylation of IRE1α while simultaneously enhancing its RNase function.[1][4] This unique mechanism of action makes this compound a valuable tool for studying the intricate signaling pathways of the UPR. However, its application in in vivo animal models is significantly limited by toxicity.

This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, with a strong emphasis on its observed toxicity, which has largely precluded its use in extensive in vivo efficacy studies.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | IRE1α | [1] |

| Mechanism of Action | Type I Kinase Inhibitor | [1][2] |

| IC₅₀ (Autophosphorylation) | 280 nM | [1][4] |

| EC₅₀ (RNase Activation) | 460 nM | [1] |

In Vivo Formulation Protocols

| Formulation Component | Oral Administration (Suspension) | Intraperitoneal/Intravenous Administration (Solution) | Corn Oil Formulation |

| This compound | 5 mg | 3.5 mg (from 50 µL of 7 mg/mL DMSO stock) | 3.5 mg (from 50 µL of 7 mg/mL DMSO stock) |

| Vehicle 1 | 1 mL of Carboxymethylcellulose sodium (CMC-Na) solution | 400 µL of PEG300 | 950 µL of Corn oil |

| Vehicle 2 | - | 50 µL of Tween80 | - |

| Vehicle 3 | - | 500 µL of ddH₂O | - |

| Final Concentration | 5 mg/mL | Variable based on final volume | Variable based on final volume |

| Appearance | Homogeneous suspension | Clear solution | Homogeneous mixture |

| Preparation Note | Mix evenly to obtain a homogeneous suspension. | Add components sequentially and mix until clear at each step. Use immediately. | Mix evenly. Use immediately. |

| Reference | [1] | [1] | [1] |

In Vivo Toxicity Summary

| Observation | Finding | Reference |

| General Toxicity | This compound exhibited pleiotropic toxicity in vivo. | [5] |

| Cell Proliferation | Proliferative blocks were observed at low micromolar concentrations. | [5] |

| In Vivo Testing Limitation | Toxicity precluded further in vivo testing of on-target effects. | [5] |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration (Suspension)

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water for injection

-

Appropriate weighing and mixing equipment (e.g., microbalance, vortex mixer, sonicator)

Procedure:

-

Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).

-

Accurately weigh the required amount of this compound powder.

-

In a sterile container, add the this compound powder to the appropriate volume of the CMC-Na solution to achieve the target concentration (e.g., for a 5 mg/mL solution, add 5 mg of this compound to 1 mL of CMC-Na solution).

-

Vortex the mixture vigorously for 1-2 minutes to ensure the powder is wetted.

-

Sonicate the suspension for 5-10 minutes in a bath sonicator to ensure a fine, homogeneous suspension.

-

Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.

-

This suspension should be prepared fresh before each use.

Protocol 2: Formulation of this compound for Intraperitoneal or Intravenous Administration (Solution)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween80

-

Sterile ddH₂O

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 7 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -80°C for up to one year.[1]

-

To prepare a 1 mL working solution, add 50 µL of the 7 mg/mL this compound DMSO stock solution to 400 µL of PEG300 in a sterile tube.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween80 to the mixture.

-

Mix again until the solution is clear.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

Mix thoroughly. The final solution should be clear.

-

This working solution should be used immediately after preparation for optimal results.[1]

Protocol 3: Maximum Tolerated Dose (MTD) Study Design

Given the reported toxicity of this compound, an initial MTD study is crucial before proceeding with any in vivo experiments.

Animal Model:

-

Select a relevant rodent model (e.g., C57BL/6 mice).

-

Use a sufficient number of animals per group (e.g., n=3-5) for statistical significance.

Dose Escalation:

-

Start with a low dose of this compound, informed by in vitro potency and any preliminary toxicity data.

-

Administer the compound via the intended route (e.g., intraperitoneal injection).

-

Monitor animals closely for clinical signs of toxicity for a defined period (e.g., 7-14 days). Key parameters to observe include:

-

Body weight changes

-

Food and water intake

-

Behavioral changes (e.g., lethargy, agitation)

-

Physical appearance (e.g., ruffled fur, hunched posture)

-

-

If no severe toxicity is observed, escalate the dose in a new cohort of animals.

-

The MTD is defined as the highest dose that does not cause life-threatening toxicity or a significant loss of body weight (typically >15-20%).

Endpoint Analysis:

-

At the end of the observation period, perform a complete necropsy.

-

Collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological analysis to identify potential target organs of toxicity.

-

Collect blood samples for hematology and clinical chemistry analysis.

Visualizations

IRE1α Signaling Pathway

Caption: The IRE1α branch of the Unfolded Protein Response pathway.

This compound In Vivo Formulation Workflow

References

- 1. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]